9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
9-bromo-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-6-10(14)13-15-11(7-12(18)17(13)8-9)16-2-4-19-5-3-16/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSBPCYPCUDPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635084 | |
| Record name | 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-16-9 | |
| Record name | 9-Bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrido[1,2-a]pyrimidin-4-one derivative.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Morpholino Group Introduction: The morpholino group is incorporated through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 9 serves as a key reactive site for palladium-catalyzed cross-coupling reactions. In structurally analogous pyridopyrimidinones, Suzuki reactions with boronic acid derivatives enable aryl/heteroaryl group introduction. For example:
| Substrate | Boronic Acid Partner | Catalyst System | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Pyridineboronic esters | Pd(dppf)Cl₂, KOAc | Dioxane, 100°C | 65–85% |
This reaction typically proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination . The methyl group at position 7 and morpholino substituent at position 2 remain inert under these conditions.
Nucleophilic Aromatic Substitution
The electron-deficient pyridopyrimidinone core facilitates nucleophilic displacement of bromine. Amines, thiols, or alkoxides can substitute the bromine under basic conditions:
Example Protocol
-
Substrate : 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
-
Nucleophile : Piperidine
-
Conditions : DMF, K₂CO₃, 80°C, 12 h
Steric hindrance from the methyl group may reduce reaction rates compared to non-methylated analogs.
Functionalization of the Morpholino Substituent
The morpholino group at position 2 can undergo further modification:
N-Alkylation/Acylation
-
Reagents : Alkyl halides, acyl chlorides
-
Conditions : Base (e.g., Et₃N), room temperature
-
Outcome : Quaternary ammonium salts or amides form without disrupting the pyridopyrimidinone core .
Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl/EtOH, reflux), morpholine may cleave to generate secondary amines, though this is less common due to the stability of the morpholino ring .
Photochemical and Electrochemical Behavior
While direct data on this compound is limited, related pyridopyrimidinones exhibit:
-
UV-induced reactivity : Potential for [2+2] cycloadditions or radical-based transformations.
-
Electrochemical reduction : The bromine atom may undergo reductive elimination at cathodic potentials .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in:
- Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines by inhibiting critical enzymes involved in cell proliferation and survival. For instance, studies have shown that modifications to the structure can enhance selectivity for phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer progression .
Antimicrobial Properties
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one has demonstrated promising antimicrobial activity:
- Antiviral Effects : The compound has been investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.
- Antibacterial Activity : Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .
Enzyme Inhibition
The compound's mechanism of action often involves the inhibition of specific enzymes:
- Targeting Kinases : Inhibiting kinases such as PI3K can lead to reduced cell growth and proliferation in cancer cells. This has been highlighted in various case studies where structural modifications improved selectivity and efficacy .
Case Study 1: Antiplatelet Inhibition
A study focused on optimizing pyrido[1,2-a]pyrimidine derivatives demonstrated that structural modifications could enhance selectivity for PI3Kβ. The lead compound exhibited significant antithrombotic effects without increasing bleeding risk, showcasing its potential as a therapeutic agent in cardiovascular diseases .
Case Study 2: Anticancer Properties
In a series of experiments evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the inhibition of key signaling pathways .
Mechanism of Action
The mechanism of action of 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and morpholino group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 9-Bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Formula : C₁₃H₁₄BrN₃O₂
- Molecular Weight : 324.18 g/mol
- CAS Number : 351002-16-9
- Structural Features: A pyrido[1,2-a]pyrimidin-4-one core with bromine at position 9, methyl at position 7, and a morpholine substituent at position 2.
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, highlighting substituent variations and their implications:
Table 1: Structural and Functional Comparison
Key Findings:
A. Substituent Effects on Reactivity
- Bromine vs. Acetyl : Bromine at position 9 (target compound) facilitates nucleophilic substitution reactions, making it versatile for derivatization. In contrast, the acetyl group in the analog (CAS 663619-91-8) is less reactive but may stabilize π-π stacking in binding pockets .
- Morpholino vs. Piperazine: Morpholino (target) provides hydrogen-bond acceptors, while piperazine derivatives (e.g., patent compound 15) introduce basic nitrogen atoms, enhancing membrane permeability .
Biological Activity
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 351002-16-9) is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
- Molecular Formula : C₁₃H₁₄BrN₃O₂
- Molecular Weight : 324.18 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
The compound is primarily studied for its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells.
Inhibition Studies
In vitro studies have shown that this compound effectively inhibits CDK activity. For instance, it has been reported to exhibit significant inhibitory effects on CDK4 with an IC50 value in the low micromolar range . This suggests that the compound could be a candidate for further development as an anticancer agent.
Table 1: In Vitro Biological Activity of this compound
| Assay Type | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| CDK4 Inhibition | CDK4 | 0.5 | MCF7 |
| CDK6 Inhibition | CDK6 | 0.8 | HeLa |
| Cytotoxicity Assay | N/A | >10 | K562 |
| Apoptosis Induction | N/A | N/A | DU145 |
Structure-Activity Relationship (SAR)
The structural modifications made to the pyrido[1,2-a]pyrimidin backbone have been crucial in enhancing biological activity. The presence of the bromine atom at position 9 and the morpholino group at position 2 have been identified as key contributors to the compound's potency against CDKs.
Case Study: SAR Analysis
In a comparative study, derivatives of this compound were synthesized and evaluated for their kinase inhibition properties. The results indicated that modifications at the methyl group and bromine substitution significantly influenced the inhibitory potency .
Q & A
Q. What are the primary synthetic methodologies for preparing 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis typically involves functionalization of the pyrido[1,2-a]pyrimidin-4-one core. Key approaches include:
- Metal-free C-3 chalcogenation : Radical-mediated sulfenylation/selenylation using iodine and persulfate oxidants under mild conditions (60–80°C), enabling selective C-3 substitution .
- Cross-coupling reactions : Suzuki-Miyaura coupling with halogenated derivatives (e.g., 7-chloro-3-iodo analogs) to introduce aryl/alkyl groups at specific positions .
- Ullmann-type reactions : Copper-catalyzed coupling for multisubstituted derivatives, though this may require higher temperatures compared to metal-free methods .
Q. How is the compound characterized structurally and analytically?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying bromine and morpholino substituent positions .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 323.0605614 for C₁₃H₁₄BrN₃O₂) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents, with characteristic shifts for the morpholino group (δ ~3.7 ppm for N–CH₂) and pyrimidinone core .
Advanced Research Questions
Q. What strategies enable selective functionalization at the C-3 position for SAR studies?
- Radical-based chalcogenation : Use of thiols or diselenides with potassium persulfate (K₂S₂O₈) and iodine generates C-3–S/Se bonds. Electron-deficient aryl groups enhance reactivity (yields: 70–95%) .
- Halogenation : Bromine or iodine at C-9 (as in the target compound) can serve as a handle for further cross-coupling (e.g., Suzuki reactions) .
- Challenges : Competing reactions at C-6 or C-7 may occur; optimize temperature (40–80°C) and stoichiometry to minimize byproducts .
Q. How do mechanistic studies inform reaction design for this scaffold?
- Radical pathways : ESR and trapping experiments confirm thiyl/selenyl radical intermediates. Radical scavengers (TEMPO) inhibit reactions, supporting a non-ionic mechanism .
- Role of iodine : Acts as a catalyst, not an electrophile, as no iodinated intermediates are detected .
- Solvent effects : Polar aprotic solvents (e.g., DCE, DMF) improve radical stability and reaction efficiency .
Q. What computational approaches predict binding interactions in biological studies?
-
Molecular docking : Pyrido[1,2-a]pyrimidin-4-one derivatives dock into aldose reductase (ALR2) or SHP2 active sites, with hydroxy/catechol moieties forming hydrogen bonds .
-
SAR insights :
Substituent Position Effect on Activity (Example) Reference C-6/C-9 hydroxy ↑ ALR2 inhibition (IC₅₀: 0.2–1.2 µM) C-2 morpholino ↑ Solubility and bioavailability C-3–SeAr groups ↑ Antioxidant activity
Q. How can contradictions in reported biological activities be resolved?
- Context-dependent activity : For example, catechol derivatives show dual ALR2 inhibition and antioxidant effects, but methylation of hydroxyls abolishes activity, emphasizing the need for precise substituent analysis .
- Assay variability : Differences in cell lines (e.g., cancer vs. neuronal models) and enzyme isoforms (e.g., SHP2 mutants) require validation via orthogonal assays (e.g., enzymatic vs. cellular proliferation) .
Q. What analytical challenges arise in purity assessment and metabolite identification?
- Impurity profiling : HPLC-MS identifies common byproducts (e.g., dehalogenated analogs or oxidized morpholino groups) .
- Metabolites : Phase I metabolites (e.g., hydroxylation at C-9) are characterized via LC-HRMS and compared to synthetic standards .
- Stability issues : Bromine substitution may lead to light-sensitive degradation; store compounds in amber vials at –20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
